molecular formula C12H11F3N4O2 B2775252 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide CAS No. 1004193-88-7

1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide

Cat. No. B2775252
CAS RN: 1004193-88-7
M. Wt: 300.241
InChI Key: XCYKYVJCXNKDBE-UHFFFAOYSA-N
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Description

1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide is a chemical compound with the CAS Number: 1004193-88-7 . It has a molecular weight of 300.24 and its IUPAC name is 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.24 and an InChI code of 1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20) . Other properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Molecular Dynamics and Docking Studies

1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide derivatives have been extensively studied for their industrial and biological significance. Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have highlighted their potential as inhibitors of CDK2s (cyclin-dependent kinases), which play a critical role in the regulation of cell cycle progression. These studies underscore the compound's potential in the development of cancer therapeutics and its significant first-order hyperpolarizability, indicating its usefulness in nonlinear optical (NLO) applications due to its enhanced electronic and optical properties (Pillai et al., 2017).

Synthesis and Antimicrobial/Antioxidant Activities

The compound has also been a precursor in the synthesis of new trifluoromethyl-containing carbohydrazides with diverse biological activities. These derivatives have demonstrated significant antioxidant and antimicrobial properties, presenting a broad spectrum of bacteriostatic and fungistatic activities. Such activities suggest the compound's versatility in developing novel antimicrobial agents and its potential in combating oxidative stress-related diseases (Bonacorso et al., 2012).

Potential in Anti-diabetic Therapies

Further investigations into the structural and molecular dynamics of derivatives have revealed their potential as anti-diabetic agents. Through molecular docking studies, certain derivatives have shown promising results as inhibitors against enzymes implicated in diabetes, offering a new avenue for the development of therapeutic agents against this chronic disease (Karrouchi et al., 2021).

One-Pot Synthesis for Bis-Pyrazolyl Derivatives

Moreover, the compound serves as a building block in the one-pot synthesis of bis-pyrazolyl derivatives. This synthesis pathway highlights its role in facilitating efficient and novel chemical reactions, leading to products with potential pharmacological activities. Such synthetic versatility underscores the compound's importance in medicinal chemistry and drug development (Bonacorso et al., 2009).

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c13-12(14,15)8-2-1-3-9(6-8)21-7-19-5-4-10(18-19)11(20)17-16/h1-6H,7,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKYVJCXNKDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide

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